1-(3-Bromophenyl)-3-(2-chloroethyl)urea
Description
Overview of Urea (B33335) Pharmacophores in Contemporary Medicinal Chemistry
The diarylurea structure, in particular, is considered an essential pharmacophore in drug design. researchgate.net The strategic placement of various substituents on the aryl rings allows for the fine-tuning of the molecule's electronic and steric properties, which in turn can modulate its biological activity and metabolic stability. This adaptability makes urea derivatives a versatile tool in the iterative process of drug discovery and optimization.
The Significance of N-(2-Chloroethyl)urea Scaffolds in Preclinical Biological Research
The N-(2-chloroethyl)urea scaffold is a key structural motif in the design of certain classes of therapeutic agents, particularly those with alkylating properties. The chloroethyl group is chemically reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as DNA. This mechanism of action is the basis for the cytotoxic effects of several established anticancer drugs.
In the context of preclinical research, N-(2-chloroethyl)urea derivatives are frequently synthesized and evaluated for their potential as antineoplastic agents. nih.gov For instance, some of these compounds have been investigated as analogues of naturally occurring anticancer agents like combretastatin (B1194345) A-4, where they are designed to act as antimitotic agents by interfering with tubulin polymerization. nih.gov The covalent binding of these scaffolds to their biological targets can lead to irreversible inhibition of cellular processes, making them potent tools for studying and combating diseases like cancer. nih.gov
The reactivity of the chloroethyl group can be modulated by the nature of the substituents on the phenyl ring. This allows for the development of a diverse library of compounds with varying degrees of reactivity and selectivity, which is crucial for identifying lead candidates with favorable therapeutic profiles. Research has shown that the introduction of different functional groups can alter the biodistribution and toxicity of these molecules. ulaval.ca
Current Research Landscape and Academic Relevance of 1-(3-Bromophenyl)-3-(2-chloroethyl)urea
This compound is often studied for its potential anticancer properties. The mechanism of action is thought to involve the chloroethyl group alkylating biological macromolecules, while the bromophenyl group may contribute to the compound's binding affinity and specificity for its target through hydrophobic interactions. Studies on similar chloroethylnitrosoureas have demonstrated significant antitumor activity by inducing DNA cross-linking, a critical mechanism for their cytotoxic effects. nih.gov
The academic relevance of this compound lies in its role as a model compound for structure-activity relationship (SAR) studies. By systematically modifying the substituents on the phenyl ring, researchers can investigate how these changes impact cytotoxicity and target engagement. For example, research has indicated that electron-withdrawing groups on the aromatic ring can enhance anticancer potency. Such studies are fundamental to the rational design of more effective and selective therapeutic agents.
Below is a data table summarizing the key molecular features of this compound.
| Property | Value |
| CAS Number | 146257-17-2 |
| Molecular Formula | C9H10BrClN2O |
| Molecular Weight | 277.55 g/mol |
| InChIKey | QEEZRSXYYLAZRZ-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromophenyl)-3-(2-chloroethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN2O/c10-7-2-1-3-8(6-7)13-9(14)12-5-4-11/h1-3,6H,4-5H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEZRSXYYLAZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)NCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 3 Bromophenyl 3 2 Chloroethyl Urea
Established Synthetic Pathways for N-Aryl-N'-(2-chloroethyl)ureas
The synthesis of N-aryl-N'-(2-chloroethyl)ureas (CEUs) is a well-documented area of organic chemistry, primarily centered on the formation of the urea (B33335) linkage. The classical and most direct approach involves the use of isocyanate intermediates, which readily react with amines to form the desired urea derivatives. nih.gov This methodology is widely employed due to its efficiency and the commercial availability of the necessary precursors.
A series of N-aryl-N'-(2-chloroethyl)ureas have been synthesized and evaluated for various chemical applications. researchgate.net These syntheses consistently demonstrate the robustness of the amine-isocyanate coupling reaction for generating this class of compounds.
Synthesis via Aniline and 2-Chloroethyl Isocyanate Coupling
The most prevalent method for synthesizing 1-(3-bromophenyl)-3-(2-chloroethyl)urea involves the direct coupling of 3-bromoaniline with 2-chloroethyl isocyanate. nih.gov This reaction is a nucleophilic addition where the amino group of the aniline attacks the electrophilic carbon of the isocyanate group.
The general reaction scheme is as follows: 3-Bromoaniline + 2-Chloroethyl isocyanate → this compound
This process is typically carried out in an inert solvent, such as dichloromethane or toluene, under controlled temperature conditions to yield the final product. The reaction between cyclohexylamine and 2-chloroethyl isocyanate to produce 1-(2-chloroethyl)-3-cyclohexylurea serves as a comparable example of this synthetic strategy. nih.gov The high reactivity of the isocyanate group ensures that the reaction often proceeds to completion with high selectivity, minimizing the formation of byproducts. researchgate.net
Alternative Synthetic Routes for Urea Derivatives
While the isocyanate route is common, concerns over the toxicity of isocyanates and their precursor, phosgene, have driven the development of alternative synthetic methodologies for urea derivatives. nih.govmdpi.com
Several phosgene-free methods include:
Rearrangement Reactions : The Curtius, Hofmann, and Lossen rearrangements can generate isocyanate intermediates in situ from carboxylic acids, primary amides, or hydroxamic acids, respectively. nih.govorganic-chemistry.org These intermediates can then be trapped by an amine to form the urea. The Curtius rearrangement, in particular, has been adapted for flow chemistry, providing a safer method for handling potentially hazardous azide intermediates. nih.gov
Phosgene Substitutes : Reagents like N,N'-carbonyldiimidazole (CDI) and triphosgene serve as safer alternatives to phosgene. nih.govmdpi.com CDI is a crystalline solid that reacts with an amine to form an activated intermediate, which then reacts with a second amine to yield an unsymmetrical urea. nih.gov Triphosgene, a solid, can be used in substoichiometric amounts to generate the isocyanate in situ from an amine, followed by the addition of a second amine. mdpi.com
Carbonylations : Direct carbonylation of amines using carbon monoxide (CO) or carbon dioxide (CO2) represents a greener approach. nih.govrsc.org Palladium-catalyzed carbonylation of azides in the presence of amines can also produce unsymmetrical ureas. organic-chemistry.org
Carbamate (B1207046) Intermediates : An alternative two-step process involves first forming a carbamate from an amine and a chloroformate (like phenyl chloroformate) or a carbonate (like diphenyl carbonate). mdpi.comthieme-connect.com This stable carbamate intermediate can then be reacted with a second amine to afford the unsymmetrical urea. thieme-connect.com
| Method | Key Reagents | Key Intermediates | Advantages | References |
|---|---|---|---|---|
| Isocyanate Coupling | Aniline, Isocyanate | None (Direct reaction) | High yield, direct, efficient | nih.gov |
| Curtius Rearrangement | Acyl azide | Isocyanate (in situ) | Avoids handling isocyanates | nih.govnih.gov |
| Phosgene Substitutes | Amine, CDI, Triphosgene | Activated carbamate or Isocyanate (in situ) | Safer than phosgene | nih.govmdpi.com |
| Carbamate Route | Amine, Chloroformate/Carbonate | Carbamate | Avoids hazardous reagents, uses stable intermediates | mdpi.comthieme-connect.com |
Precursor Synthesis and Reactivity Considerations for Bromophenyl and Chloroethyl Moieties
The two primary precursors for the synthesis of this compound are 3-bromoaniline and 2-chloroethyl isocyanate.
3-Bromoaniline : This is a readily available aromatic amine. The bromine atom on the phenyl ring is an electron-withdrawing group, which slightly decreases the nucleophilicity of the amine compared to aniline itself. However, it is still sufficiently reactive to readily participate in the urea formation reaction. The bromo-substituent also provides a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for late-stage diversification of the molecule.
2-Chloroethyl Isocyanate : This is a bifunctional reagent containing a highly reactive isocyanate group and an alkyl chloride. The isocyanate group is the primary site of reaction with the aniline. The 2-chloroethyl moiety is a key structural feature, acting as a latent alkylating agent. The chlorine atom can be displaced by nucleophiles in subsequent reactions, a critical aspect for certain applications of N-(2-chloroethyl)ureas. researchgate.net
Optimization of Reaction Conditions and Process Yields in Laboratory Scale
Optimizing reaction conditions is essential for maximizing product yield and purity while minimizing reaction time and waste. For the synthesis of urea derivatives, several parameters are typically investigated. nih.govacs.org
Key parameters for optimization include:
Temperature : The reaction of anilines with isocyanates is often exothermic. While gentle heating can sometimes increase the reaction rate, excessive temperatures can lead to side reactions. Room temperature is often sufficient.
Solvent : Anhydrous, non-protic solvents like dichloromethane, tetrahydrofuran (THF), or acetonitrile are preferred to prevent unwanted reactions with the isocyanate.
Stoichiometry : Using a slight excess of one reagent can drive the reaction to completion, but this may complicate purification. A near 1:1 molar ratio of the amine and isocyanate is typically employed.
Reaction Time : The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time for completion. researchgate.net
Response Surface Methodology (RSM) is a statistical approach that can be used to systematically explore the effects of multiple variables (e.g., temperature, time, molar ratio) on the reaction yield, allowing for the identification of optimal conditions. acs.org
| Parameter | Typical Conditions/Considerations | Impact on Reaction | References |
|---|---|---|---|
| Temperature | Room Temperature to Reflux (e.g., 20-70 °C) | Affects reaction rate and potential for side products | nih.govnih.gov |
| Solvent | Anhydrous Dichloromethane, THF, Acetonitrile | Solubilizes reagents; must be inert to isocyanate | mdpi.com |
| Stoichiometry | 1:1 molar ratio of amine to isocyanate | Maximizes conversion and simplifies purification | organic-chemistry.org |
| Reaction Time | Minutes to several hours (e.g., 1-18 h) | Ensures reaction goes to completion | researchgate.netnih.gov |
Derivatization Strategies for Structural Analogues and Novel Congeners
The structure of this compound offers multiple sites for chemical modification to generate structural analogues and novel congeners. These derivatization strategies are crucial for exploring structure-activity relationships in various chemical and medicinal contexts.
Modification of the Bromophenyl Ring : The bromine atom is a versatile functional group for derivatization. Palladium-catalyzed cross-coupling reactions can be used to introduce a wide variety of substituents at the 3-position of the phenyl ring. For example, Suzuki coupling with boronic acids can introduce new aryl or alkyl groups, while Buchwald-Hartwig amination can introduce substituted amines.
Substitution of the Chloroethyl Moiety : The chlorine atom can be displaced by various nucleophiles. This allows for the introduction of different functional groups at the end of the ethyl chain. For instance, reaction with azide sources followed by reduction can yield the corresponding aminoethyl analogue, while reaction with thiols can introduce thioether linkages.
Modification of the Urea Linkage : While the urea bond itself is generally stable, the N-H protons can be deprotonated and alkylated under specific conditions, although this is less common. More frequently, analogues are created by starting with different substituted anilines or isocyanates in the initial synthesis. researchgate.netmdpi.com For example, using 4-bromoaniline instead of 3-bromoaniline would yield the corresponding structural isomer.
These derivatization strategies allow for the systematic exploration of the chemical space around the parent molecule, enabling the fine-tuning of its properties for specific applications.
Mechanistic Elucidation of Biological Actions and Molecular Interactions
Interactions with Cellular Macromolecules and Signaling Pathways
The biological activity of 1-(3-bromophenyl)-3-(2-chloroethyl)urea is largely attributed to its ability to interact with and modify key cellular components like DNA and proteins, thereby disrupting their normal functions and interfering with associated signaling cascades.
The 2-chloroethyl moiety is a critical pharmacophore responsible for the alkylating properties of this class of compounds. While direct studies on this compound are limited, the mechanism can be inferred from extensive research on other 1-(2-haloethyl) compounds, such as 1-(2-chloroethyl)-1-nitrosoureas. These agents are capable of inducing interstrand cross-linking in DNA. nih.gov The process is believed to occur in a two-step reaction. The initial step involves the chloroethylation of a nucleophilic site on one strand of the DNA. nih.gov Subsequently, the attached chloroethyl group can react with a nucleophilic site on the opposite DNA strand, resulting in the formation of a stable ethyl bridge between the strands. nih.gov This cross-linking prevents DNA strand separation, a process essential for both replication and transcription, thereby leading to cytotoxic effects.
This covalent modification of DNA constitutes significant damage, which, if not properly repaired, can lead to the formation of DNA double-strand breaks (DSBs). birmingham.ac.uk DSBs are among the most lethal forms of DNA damage. birmingham.ac.uk The cell's primary mechanisms for repairing DSBs are non-homologous end joining (NHEJ) and homologous recombination (HR), which involve a cascade of protein kinases such as ATM, ATR, and DNA-PKcs. birmingham.ac.uk Compounds that induce DNA lesions can overwhelm or inhibit these repair pathways, leading to the accumulation of DSBs and subsequent cell death. birmingham.ac.uknih.gov
Beyond DNA, proteins are also primary targets for chloroethylureas. Specifically, the microtubule cytoskeleton is a well-documented target. Compounds belonging to the 1-aryl-3-(2-chloroethyl)ureas (CEUs) class have been shown to induce microtubule disruption. nih.gov This effect is not due to depolymerization but rather an inhibition of microtubule assembly. nih.gov
The mechanism involves the covalent binding, or alkylation, of the CEU molecule to β-tubulin, one of the primary protein components of microtubules. nih.gov Studies with related compounds have shown that this alkylation can occur on cysteine residues, such as Cys239, located near the colchicine-binding site on β-tubulin. nih.gov This covalent modification disrupts the normal dynamics of tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division. nih.govnih.gov The inability to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase. nih.gov For example, a 4 µM concentration of the related compound 3-bromopropionylamino benzoylurea (B1208200) (JIMB01) was found to cause complete inhibition of microtubule assembly in a cell-free system. nih.gov
| Compound Class | Protein Target | Mechanism of Action | Resulting Cellular Effect |
|---|---|---|---|
| 1-Aryl-3-(2-chloroethyl)ureas (CEUs) | β-Tubulin | Alkylation of cysteine residues near the colchicine-binding site. nih.gov | Inhibition of microtubule polymerization. nih.govnih.gov |
Modulation of Key Enzymatic Activities
The phenylurea scaffold present in this compound is a common feature in many enzyme inhibitors, suggesting that this compound may also modulate the activity of key enzymes involved in cell signaling and neurotransmission.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. altmeyers.org Inhibition of VEGFR-2 is a key strategy in cancer therapy. altmeyers.orgnih.gov Structurally related phenylurea compounds have been identified as potent kinase inhibitors. For instance, a lead compound, 1-((3-chloro methyl) phenyl)-3-(2-propynyl)urea, was identified as a starting fragment for the development of novel VEGFR-2 inhibitors. nih.gov Molecular docking experiments indicated that the 3-substituted phenylurea motif can occupy a hydrophobic back pocket of the VEGFR-2 kinase domain, a characteristic of type II kinase inhibitors. nih.gov The urea (B33335) moiety itself is crucial for binding, forming hydrogen bonds with key amino acid residues like Asp1046 and Glu885 in the ATP-binding site. nih.gov This suggests a high potential for this compound to act as a VEGFR-2 inhibitor, thereby interfering with angiogenic signaling pathways.
| Kinase Target | Inhibitor Scaffold | Binding Mechanism | Potential Effect |
|---|---|---|---|
| VEGFR-2 | 3-Substituted Phenylurea | Binds to the ATP site and a hydrophobic back pocket, with urea forming hydrogen bonds with Asp1046 and Glu885. nih.gov | Inhibition of angiogenesis. nih.gov |
Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. nih.govmdpi.com While there is no direct evidence for this compound as a cholinesterase inhibitor, related scaffolds containing carbamate (B1207046) and urea moieties have demonstrated such activity. mdpi.com For example, a series of tertiary amine derivatives of chlorochalcone (B8783882) showed potent inhibitory activity against AChE. nih.gov Similarly, various O-aromatic N,N-disubstituted carbamates and thiocarbamates have been investigated, showing weak to moderate inhibition of both AChE and BChE, with some derivatives exhibiting greater efficacy than the established drug rivastigmine. mdpi.com These findings indicate that the core structural elements of the subject compound could potentially interact with the active sites of cholinesterases.
Cell Cycle Perturbation Analysis and Apoptotic Pathway Engagement
The disruption of fundamental cellular processes such as DNA replication and microtubule dynamics inevitably leads to perturbations in the cell cycle and can trigger programmed cell death, or apoptosis. Phenyl-chloroethyl ureas (CEUs) have been shown to induce cell cycle arrest. nih.gov Depending on the specific substitutions on the phenyl ring, these compounds can cause an accumulation of cells in either the G1 or G2/M phase of the cell cycle. nih.gov
The G2/M arrest is a direct consequence of microtubule disruption, as previously described. nih.gov The cell's checkpoint machinery detects the improperly formed mitotic spindle and halts progression into mitosis. researchgate.net In contrast, a G1 phase arrest can be linked to the alkylation of other regulatory proteins, such as prohibitin. nih.gov Prolonged cell cycle arrest or irreparable cellular damage, particularly DNA damage, can engage apoptotic pathways. For instance, the related compound JIMB01 was shown to induce Bcl-2 phosphorylation, a key event in the regulation of apoptosis, and lead to DNA degradation characteristic of apoptosis in liver cancer cells. nih.gov
| Compound Class | Primary Molecular Target | Cell Cycle Effect | Apoptotic Trigger |
|---|---|---|---|
| Phenyl-chloroethyl ureas (CEUs) | β-Tubulin | G2/M Arrest. nih.gov | Prolonged mitotic arrest. nih.gov |
| Phenyl-chloroethyl ureas (CEUs) | Prohibitin | G1 Arrest. nih.gov | Damage to regulatory proteins. nih.gov |
| Chloroethyl compounds | DNA | S-phase or G2 Arrest. researchgate.net | Irreparable DNA damage. nih.gov |
Mechanisms of Action at Subcellular Level
The biological activity of this compound and related compounds is understood to stem from a combination of covalent and non-covalent interactions with key subcellular components. The molecule's distinct functional groups—the reactive 2-chloroethyl moiety, the central urea structure, and the bromophenyl ring—dictate its interactions with biomolecules, leading to the disruption of essential cellular processes. Research into the broader class of aromatic 2-chloroethyl ureas points towards a multi-faceted mechanism of action involving DNA damage, interference with protein function, and cell cycle arrest.
Covalent Modification of Nucleic Acids
A primary mechanism of action for compounds containing a 2-chloroethyl group is the alkylation of nucleic acids. This process is analogous to that of other 1-(2-haloethyl) compounds, which are known to form covalent cross-links in DNA. nih.gov The proposed mechanism involves a two-step reaction:
An initial chloroethylation occurs at a nucleophilic site on one strand of the DNA molecule.
This is followed by an intramolecular cyclization to form a reactive intermediate, which then reacts with a nucleophilic site on the opposing DNA strand. This second step involves the displacement of the chloride ion and results in the formation of a stable ethyl bridge, creating an interstrand cross-link. nih.gov
Such cross-links physically prevent the separation of DNA strands, thereby inhibiting the fundamental processes of DNA replication and transcription, which ultimately leads to cytotoxicity and the halting of cell proliferation.
Molecular Interactions with Proteins
The urea scaffold is crucial for mediating non-covalent interactions that position the molecule for activity. The urea group itself can act as both a hydrogen bond donor (via its N-H groups) and an acceptor (via its carbonyl oxygen), allowing it to form precise, directional bonds with amino acid residues in target proteins. mdpi.com Furthermore, the bromophenyl group contributes to binding through hydrophobic and van der Waals interactions, potentially with non-polar pockets in proteins. researchgate.netnih.gov
Studies on related aromatic 2-chloroethyl ureas have demonstrated specific interference with protein function at the subcellular level. One significant finding is the ability of these compounds to inhibit the nuclear translocation of thioredoxin-1 (Trx-1), a key protein involved in cellular redox balance and signaling. nih.gov By preventing Trx-1 from moving into the nucleus, these compounds can disrupt cellular redox-dependent pathways, contributing to their biological effects.
Disruption of Cellular Pathways and Processes
The molecular interactions of this compound and its analogs culminate in the disruption of critical cellular pathways.
Cell Cycle Arrest: A noted effect of N-phenyl-N'-(2-chloroethyl)ureas is the ability to arrest the cell cycle, particularly in the G(0)/G(1) phase. nih.gov This prevents cells from entering the synthesis (S) phase, thereby blocking proliferation. Other related urea derivatives have been shown to induce an accumulation of cells in the sub-G1 phase, which is a hallmark of apoptosis, or programmed cell death. nih.gov
Enzyme Inhibition: The general class of urea derivatives has been widely investigated for enzyme inhibitory activity. researchgate.net While specific targets for this compound are not fully elucidated, related compounds have shown inhibitory action against enzymes like matrix metalloproteinases (MMP-2, MMP-9) and urease. nih.govnih.govsemanticscholar.org Inhibition of such enzymes can interfere with processes like tumor invasion and bacterial metabolism.
The combination of covalent DNA damage, specific protein interactions, and subsequent disruption of cellular signaling and proliferation pathways provides a comprehensive picture of the subcellular mechanisms of action for this class of compounds.
Interactive Data Tables
Table 1: Summary of Potential Molecular Interactions This table details the types of molecular interactions that functional moieties of this compound can engage in with biological macromolecules.
| Molecular Moiety | Type of Interaction | Biological Target(s) | Consequence of Interaction |
| 2-Chloroethyl Group | Covalent Alkylation | DNA (Nucleophilic sites) | Formation of DNA interstrand cross-links, inhibition of replication and transcription. nih.gov |
| Urea Core | Hydrogen Bonding | Proteins (Amino Acid Residues) | Stabilizes binding to target proteins, facilitates correct orientation for activity. mdpi.com |
| Bromophenyl Ring | Hydrophobic & van der Waals | Proteins (Hydrophobic Pockets) | Enhances binding affinity and specificity to target proteins. researchgate.netnih.gov |
Table 2: Research Findings on Subcellular Effects of Related Urea Compounds This table summarizes key research findings on the biological effects observed at the subcellular level for the broader class of aromatic chloroethyl ureas and related derivatives.
| Compound Class | Observed Subcellular Effect | Cellular Process Disrupted | Reference |
| Aromatic 2-chloroethyl ureas | Inhibition of Thioredoxin-1 (Trx-1) nuclear translocation | Redox signaling and regulation | nih.gov |
| N-phenyl-N'-(2-chloroethyl)ureas | Cell cycle arrest at G(0)/G(1) phase | Cell proliferation | nih.gov |
| 1-(2-chloroethyl)-1-nitrosoureas | DNA Interstrand Cross-linking | DNA replication and transcription | nih.gov |
| Brominated urea derivatives | Cell cycle arrest at sub-G1 phase | Apoptosis, cell proliferation | nih.gov |
| Urea derivatives | Enzyme Inhibition (e.g., Urease, MMPs) | Catalytic activity, metabolic pathways, tissue remodeling | nih.govresearchgate.netsemanticscholar.org |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Aromatic Substituents on Biological Potency and Selectivity
The nature and position of substituents on the aromatic ring of phenyl chloroethylureas are determinant factors for their biological activity. Modifications to this part of the molecule can significantly alter its potency and selectivity towards cellular targets.
Positional Effects of Halogenation (Bromine and Chlorine)
Halogenation of the phenyl ring is a crucial feature for the cytotoxicity of many N-aryl-N'-(2-chloroethyl)ureas. acs.org SAR studies indicate that the presence of a halogen, such as bromine or chlorine, at specific positions on the phenyl ring is often required to achieve significant biological activity. acs.org For instance, the 3-bromophenyl group, as seen in 1-(3-Bromophenyl)-3-(2-chloroethyl)urea, is thought to play a role in directing the alkylating action of the molecule, potentially towards guanine (B1146940) residues in DNA. This interaction is facilitated by the electronic effects and steric properties of the bromine atom.
Systematic studies have shown that substitution at the 4-position (para) of the phenyl ring is particularly important. The presence of a halogen at this position has been identified as a requirement for ensuring significant cytotoxicity in several series of these compounds. acs.org While direct comparative data for the 3-bromo position versus other positions on the same core structure is limited in the provided research, the existing evidence underscores that both the type of halogen and its location are key variables in modulating the compound's efficacy.
Influence of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of substituents on the aromatic ring significantly impact the compound's biological efficacy. Research on urea (B33335) derivatives suggests that modulating the electron density of the phenyl ring can enhance interactions with biological targets. mdpi.com In the context of N-aryl-N'-(2-chloroethyl)ureas and related compounds, electron-withdrawing groups on the aromatic ring have been shown to improve efficacy against various cancer cell lines. mdpi.com
The following table summarizes the general influence of different substituent types on the phenyl ring of urea derivatives based on SAR studies.
| Substituent Position | Substituent Type | General Effect on Activity | Reference |
| Para (4-position) | Halogen | Often required for significant cytotoxicity | acs.org |
| Meta (3-position) | Bromine | May direct alkylation to specific residues | |
| General Aromatic | Electron-Withdrawing Group (EWG) | Generally improves efficacy | |
| General Aromatic | Electron-Donating Group (EDG) | Often results in no improvement or decreased activity | researchgate.netnih.gov |
Role of the Chloroethyl Moiety in Alkylating Potential and Efficacy
The 2-chloroethyl group is the cornerstone of the bioactivity of this compound and related compounds, functioning as the reactive alkylating moiety. acs.org This functional group is essential for the compound's ability to form covalent bonds with nucleophilic sites in crucial biomolecules, such as proteins and nucleic acids. benthamdirect.com
Extensive research has identified β-tubulin as a key target for this class of compounds. acs.orgresearchgate.net The chloroethylurea moiety selectively alkylates β-tubulin, leading to the disruption of microtubule polymerization, cell cycle arrest, and ultimately, cytotoxicity. acs.orgnih.gov This mechanism of action distinguishes these agents from many other anticancer compounds. acs.orgresearchgate.net It has been demonstrated that the N'-2-chloroethyl moiety is an absolute requirement for this cytotoxic activity. acs.org
The therapeutic effectiveness of chloroethyl-containing compounds, particularly in the context of antitumor agents, is strongly linked to their potential for cross-linking with biological macromolecules. nih.gov Unlike some chloroethylnitrosoureas (CENUs), which can cause secondary damage through other metabolites, the alkylating action of the chloroethylurea group is more direct, which may mitigate certain side effects like secondary carcinogenesis.
Conformational Influences and Linker Region Modifications
Studies involving the modification of the linker region have yielded precise SAR data. For instance, in a series of N-(hydroxyphenyl)-N'-(2-chloroethyl)ureas, modifications were made by introducing ω-hydroxyalkyl chains at the 3-position of the phenyl ring. ulaval.ca These studies revealed that the chain length was critical for growth inhibition activity, with optimal results observed for chains containing between four and seven carbon atoms. ulaval.ca Shorter chains were found to be unfavorable. ulaval.ca
Furthermore, the flexibility of this linker is important. The introduction of rigid structures, such as a triple bond within the chain, was found to be detrimental to the compound's activity. ulaval.ca This suggests that a certain degree of conformational freedom is necessary for the molecule to adopt the proper spatial orientation to interact effectively with its biological target, such as the colchicine-binding site on β-tubulin. ulaval.ca
Rational Design Strategies for Enhanced Bioactivity and Specificity
The principles of rational drug design can be effectively applied to optimize the therapeutic potential of this compound analogs. nih.gov By leveraging the detailed SAR insights discussed previously, medicinal chemists can devise strategies to enhance bioactivity and improve selectivity. mdpi.com
Key strategies include:
Bioisosteric Replacement: This approach involves substituting one functional group for another with similar physical or chemical properties to improve the compound's pharmacological profile. nih.gov For example, different halogens or other electron-withdrawing groups could be tested at various positions on the phenyl ring to fine-tune electronic properties and target engagement.
Structure-Based Drug Design: Utilizing computational methods like molecular docking and dynamics, new analogs can be designed to have a better fit and stronger interactions with the target site, such as the binding pocket on β-tubulin. nih.govmdpi.com This can help in optimizing the length and composition of linker regions or the substitution pattern on the aromatic ring. ulaval.ca
Scaffold Hopping: This strategy involves replacing the central urea or phenyl scaffold with a structurally different core while maintaining the key pharmacophoric features, such as the alkylating chloroethyl group and the substituted aromatic moiety. nih.gov This could lead to novel compounds with improved properties.
Advanced Spectroscopic and Computational Characterization of 1 3 Bromophenyl 3 2 Chloroethyl Urea
Spectroscopic Analysis in Structural Confirmation and Purity Assessment
Spectroscopic techniques are indispensable in the structural verification and purity analysis of synthesized compounds such as 1-(3-Bromophenyl)-3-(2-chloroethyl)urea. These methods provide detailed information about the molecular structure, functional groups, and molecular weight, ensuring the compound's identity and integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the precise molecular structure of this compound. Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.
In ¹H NMR analysis, the chemical shifts of the protons provide evidence for the different electronic environments within the molecule. The aromatic protons on the bromophenyl ring are expected to appear in the downfield region, typically between δ 7.2–7.8 ppm. The protons of the urea (B33335) (NH) groups would likely be observed in the δ 5.5–6.5 ppm range, while the methylene (B1212753) (CH₂) protons of the chloroethyl group would resonate at approximately δ 3.6–3.8 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Type | Predicted Chemical Shift (ppm) |
| Aromatic H | ¹H | 7.2–7.8 |
| Urea NH | ¹H | 5.5–6.5 |
| Chloroethyl CH₂ | ¹H | 3.6–3.8 |
| Carbonyl C=O | ¹³C | 155–160 |
Data is based on typical chemical shift ranges for similar functional groups.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Applications
Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of a related compound, 1,3-Bis(2-chloroethyl)urea, shows a strong absorption band for the carbonyl (C=O) stretch at 1665 cm⁻¹. For this compound, a similar strong absorption band for the C=O stretch is expected, along with characteristic N-H stretching frequencies for the urea group.
Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of the compound. Techniques like Electrospray Ionization (ESI-MS) or High-Resolution Mass Spectrometry (HRMS) can verify the molecular ion peak ([M+H]⁺). The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, providing definitive evidence for the compound's identity.
Table 2: Key Spectroscopic Data for Structural Confirmation
| Technique | Feature | Expected Observation |
| IR Spectroscopy | Carbonyl (C=O) Stretch | Strong absorption band |
| Mass Spectrometry | Molecular Ion Peak | [M+H]⁺ corresponding to the molecular weight |
| Mass Spectrometry | Isotopic Pattern | Characteristic pattern for Br and Cl isotopes |
Molecular Docking and Computational Modeling Studies
Computational methods, including molecular docking and modeling, are powerful tools for investigating the potential biological activity of this compound at a molecular level. These studies can predict how the compound might interact with biological targets and provide insights into its conformational preferences.
Ligand-Target Interaction Prediction and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For compounds like this compound, docking studies can be used to model interactions with the ATP-binding pockets of protein kinases, which are common drug targets. For instance, derivatives of urea have been investigated as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.
Docking simulations, using software such as AutoDock Vina or Schrödinger, can predict key interactions. The analysis would likely focus on the formation of hydrogen bonds between the urea NH groups and the hinge region of a kinase, a common binding motif for kinase inhibitors. The bromophenyl group may engage in hydrophobic interactions within the binding pocket, while the chloroethyl group could also contribute to binding.
Conformational Analysis and Energetic Profiling
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound can reveal the most stable, low-energy arrangements of the molecule. Due to resonance stabilization, the urea backbone in similar structures typically adopts a trans,trans conformation in the solid state.
The substituents significantly influence the molecule's geometry. The 3-bromophenyl group introduces steric bulk and specific electronic effects, while the 2-chloroethyl group adds to the hydrophobicity and offers potential for hydrogen bonding. Computational methods can be used to calculate the energy of different conformations, creating an energetic profile that helps to understand which shapes the molecule is most likely to adopt in a biological environment.
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies provide a deeper understanding of the electronic properties of this compound, which are fundamental to its reactivity and interactions. These calculations can elucidate the distribution of electrons within the molecule and identify the regions most likely to be involved in chemical reactions.
Density Functional Theory (DFT) is a common quantum chemical method used for the geometry optimization of ligands and the computation of their electronic properties. chemrxiv.org By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE) can be determined. This gap is an indicator of the molecule's chemical reactivity and stability. chemrxiv.org
The distribution of the HOMO and LUMO across the molecule can indicate the sites prone to electrophilic and nucleophilic attack, respectively. chemrxiv.org For this compound, these studies could reveal how the electron-withdrawing effects of the bromine and chlorine atoms influence the electron density on the urea and phenyl moieties, providing insights into its potential to form covalent bonds with biological nucleophiles.
Table 3: Application of Quantum Chemical Calculations
| Calculation/Parameter | Insight Provided |
| Geometry Optimization | Predicts the most stable 3D structure. |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. chemrxiv.org |
| HOMO/LUMO Distribution | Identifies regions susceptible to electrophilic/nucleophilic attack and charge transfer. chemrxiv.org |
Future Research Directions and Translational Preclinical Potential
Development of Novel Analogues with Refined Target Specificity and Potency
The development of novel analogues of 1-(3-Bromophenyl)-3-(2-chloroethyl)urea is a critical avenue of research aimed at enhancing its therapeutic index. Structure-activity relationship (SAR) studies of the broader class of N-aryl-N'-(2-chloroethyl)ureas have demonstrated that modifications to both the aromatic ring and the alkylating chloroethyl chain can significantly influence cytotoxicity and target specificity. nih.gov
For instance, the position and nature of substituents on the phenyl ring are crucial. The presence of the bromine atom at the meta-position in this compound is known to introduce specific steric and electronic effects that influence its biological interactions. Future research will likely focus on synthesizing analogues with alternative halogen substitutions (e.g., fluorine, chlorine, iodine) at various positions on the phenyl ring to modulate the compound's lipophilicity and electronic properties, which can impact cell permeability and target engagement. Furthermore, the introduction of electron-withdrawing groups on the aromatic ring has been shown to improve efficacy against various cancer cell lines.
Moreover, modifications to the N'-(2-chloroethyl) moiety are expected to yield analogues with altered reactivity and target affinity. The introduction of branched alkylating chains, such as the N'-(1-methyl-2-chloro)ethyl group, has been shown to produce highly potent CEUs with enhanced kinetics of β-tubulin alkylation. nih.gov The synthesis and evaluation of such branched analogues of this compound could lead to compounds with superior potency and a more favorable preclinical profile.
| Modification Strategy | Rationale | Potential Outcome |
| Aromatic Ring Substitution | Modulate lipophilicity, electronic properties, and steric hindrance. | Enhanced cell permeability, improved target binding, and increased potency. |
| Alkylating Chain Branching | Alter the reactivity and steric bulk of the alkylating moiety. | Increased rate of target alkylation, leading to enhanced cytotoxicity. |
| Introduction of Spacers | Modify the distance and flexibility between the aromatic ring and the urea (B33335) group. | Optimized interaction with target protein binding pockets. |
Investigation of Combination Modalities in Preclinical Disease Models
The potential of this compound and its analogues in combination with other anticancer agents is a promising area of investigation. The rationale behind combination therapies is to achieve synergistic or additive effects, overcome drug resistance, and reduce treatment-related toxicity.
Given that some CEU derivatives act as microtubule-disrupting agents, combining them with drugs that have complementary mechanisms of action, such as DNA-damaging agents, could be particularly effective. Chloroethylating nitrosoureas, a related class of compounds, are known to induce DNA interstrand crosslinks, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net A combination of a CEU like this compound with a DNA-damaging agent could create a multi-pronged attack on cancer cells, targeting both the cytoskeleton and the genome.
Furthermore, combination with taxanes, another class of microtubule-stabilizing agents, could lead to enhanced mitotic catastrophe. Preclinical studies have shown that taxanes can sensitize tumor cells to radiation, and a similar synergistic effect could be explored with microtubule-destabilizing CEUs. nih.gov The investigation of such combinations in various preclinical cancer models, including cell lines and animal models, will be crucial to identify effective therapeutic strategies. Additionally, combining chloroethylurea derivatives with inhibitors of DNA repair pathways could potentiate their cytotoxic effects. nih.gov
Exploration of Emerging Biological Targets for Chloroethylurea Derivatives
While β-tubulin is a well-established target for some CEUs, leading to microtubule disruption and mitotic arrest, recent research has unveiled novel biological targets for this class of compounds. nih.govnih.gov This diversification of targets opens up new avenues for therapeutic intervention and for overcoming resistance to traditional tubulin-targeting agents.
Thioredoxin-1 (TRX1): This ubiquitous redox-regulating protein is overexpressed in many cancers and is associated with aggressive tumor growth and resistance to therapy. elsevierpure.com Certain CEU derivatives have been shown to covalently bind to TRX1, inhibiting its nuclear translocation and leading to cell cycle arrest in the G0/G1 phase. researchgate.net Exploring the potential of this compound and its analogues to target the thioredoxin system could lead to the development of novel redox-modulating anticancer agents. nih.govnih.gov
Voltage-Dependent Anion Channel isoform 1 (VDAC-1): This mitochondrial outer membrane protein plays a critical role in regulating metabolism and apoptosis. nih.gov Some CEUs have been found to covalently bind to VDAC-1, suggesting a mechanism of action that involves the induction of mitochondrial-dependent cell death. nih.gov Investigating the interaction of this compound with VDAC-1 could reveal a novel mechanism of cytotoxicity and provide a basis for the development of mitochondria-targeted cancer therapies. frontiersin.org
| Emerging Target | Function in Cancer | Potential Therapeutic Strategy |
| Thioredoxin-1 (TRX1) | Redox regulation, promotes cell survival and proliferation. | Inhibition of TRX1 function to induce oxidative stress and cell death. |
| VDAC-1 | Regulation of mitochondrial metabolism and apoptosis. | Modulation of VDAC-1 to trigger mitochondrial-mediated apoptosis. |
Advanced Preclinical Models for Efficacy and Mechanism Validation (excluding human trials)
To accurately assess the therapeutic potential and elucidate the mechanism of action of this compound and its derivatives, the use of advanced preclinical models that more closely recapitulate human disease is essential.
Patient-Derived Xenografts (PDXs): PDX models, created by implanting tumor tissue from a patient into an immunodeficient mouse, have emerged as a powerful tool in preclinical oncology. nih.govcriver.com These models largely retain the histological and genetic characteristics of the original tumor, making them more predictive of clinical outcomes than traditional cell line-derived xenografts. nih.gov Utilizing a panel of PDX models representing different cancer subtypes would allow for a comprehensive evaluation of the efficacy of this compound and help identify potential biomarkers of response. oaepublish.commdpi.com
Organoid and 3D Spheroid Models: Three-dimensional (3D) cell culture models, such as organoids and spheroids, offer a more physiologically relevant in vitro system compared to conventional 2D cell cultures. nih.govscienceopen.com These models can mimic the complex cell-cell and cell-matrix interactions found in tumors. researchgate.net Mammary organoid models, for instance, can be used to study branching morphogenesis and could be adapted to investigate the effects of CEUs on breast cancer progression. nih.gov Employing patient-derived organoids would provide a platform for personalized drug screening and for detailed mechanistic studies of how this compound affects tumor microenvironments. nih.gov
The integration of these advanced preclinical models will be instrumental in validating the therapeutic potential of this compound and its analogues, and in guiding their future clinical development.
Q & A
Basic Research Questions
What are the recommended synthetic routes for 1-(3-Bromophenyl)-3-(2-chloroethyl)urea, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves sequential functionalization of the urea core. A common approach includes:
Chloroethyl isocyanate preparation : React 2-chloroethylamine with phosgene or a safer equivalent (e.g., triphosgene) under anhydrous conditions.
Coupling with 3-bromoaniline : React the chloroethyl isocyanate with 3-bromoaniline in a polar aprotic solvent (e.g., THF or DCM) at 0–5°C to minimize side reactions.
Key Optimization Factors :
- Temperature control : Higher temperatures risk urea decomposition or polymerization.
- Solvent purity : Moisture degrades isocyanates; use molecular sieves or inert atmosphere.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield (70–85%) .
Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm for bromophenyl), urea NH (δ 5.5–6.5 ppm), and chloroethyl CH₂ (δ 3.6–3.8 ppm).
- ¹³C NMR : Confirm carbonyl (C=O, δ 155–160 ppm) and bromine/carbon linkages.
- Mass Spectrometry (MS) : ESI-MS or HRMS verifies molecular ion ([M+H]⁺) and isotopic patterns (Br/Cl).
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect byproducts .
What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control.
- Receptor modulation : Radioligand binding assays for GPCRs or nuclear receptors (e.g., estrogen receptor).
Note : Include dose-response curves and triplicate replicates to ensure reproducibility .
Advanced Research Questions
How can structure-activity relationship (SAR) studies elucidate critical functional groups?
Methodological Answer:
-
Substituent variation : Synthesize analogs with:
- Halogen swaps (Br → Cl/F) on the phenyl ring.
- Ethyl chain modifications (e.g., 2-fluoroethyl, cyclopropyl).
-
Bioactivity comparison : Use standardized assays (e.g., IC₅₀ values for kinase inhibition).
-
Data Table :
Analog Substitution IC₅₀ (EGFR, nM) Parent compound 3-Br, 2-Cl-ethyl 120 3-Cl-phenyl analog 3-Cl, 2-Cl-ethyl 250 2-F-ethyl analog 3-Br, 2-F-ethyl 95 Insight : Electron-withdrawing groups (Br, Cl) enhance target binding; flexible ethyl chains improve membrane permeability .
How should researchers address contradictions in reported biological data across studies?
Methodological Answer:
- Purity validation : Reanalyze compounds via HPLC and elemental analysis; impurities >1% skew bioactivity.
- Assay standardization : Compare protocols for cell lines (passage number, serum conditions) and enzyme sources (recombinant vs. native).
- Orthogonal assays : Confirm inhibitory effects using SPR (binding affinity) and Western blot (downstream protein phosphorylation) .
What computational strategies predict binding modes and pharmacokinetic properties?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonds between urea NH and kinase hinge region (e.g., Met793 in EGFR).
- MD simulations : Assess stability of ligand-receptor complexes (50 ns simulations, GROMACS).
- ADMET prediction : SwissADME estimates logP (2.5–3.5), CYP450 inhibition risk, and BBB permeability .
How can conflicting structural data from X-ray crystallography and NMR be resolved?
Methodological Answer:
- X-ray refinement : If crystal structure is available (e.g., similar Ru-complexes in ), compare torsion angles of the chloroethyl group with NMR-derived NOE restraints.
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility (e.g., urea NH exchange broadening).
- Hybrid validation : Overlay DFT-optimized structures (B3LYP/6-31G*) with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
